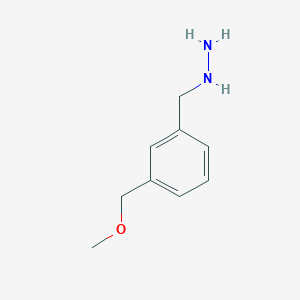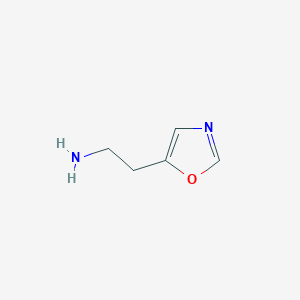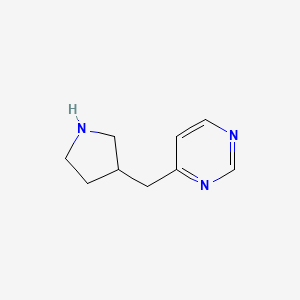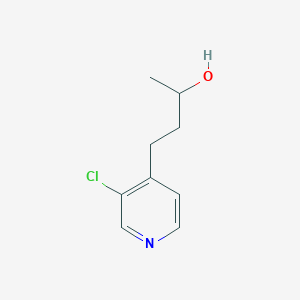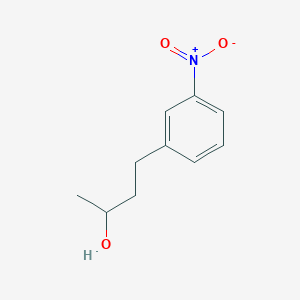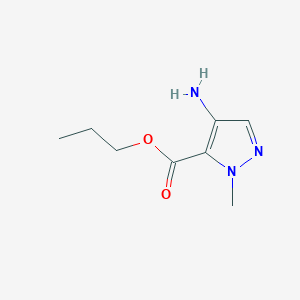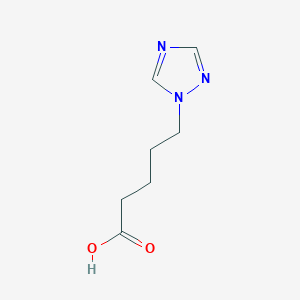
5-(1h-1,2,4-Triazol-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid is an organic compound characterized by the presence of a triazole ring attached to a pentanoic acid chain. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable triazole precursor with a pentanoic acid derivative. One common method includes the use of 1,2,4-triazole and 5-bromopentanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Mécanisme D'action
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(1H-1,2,4-triazol-1-yl)pentanoic acid include:
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: This compound has a similar triazole ring but is attached to a nicotinic acid moiety instead of a pentanoic acid chain.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another related compound where the triazole ring is attached to a benzoic acid structure.
The uniqueness of this compound lies in its specific structure, which combines the properties of the triazole ring with the flexibility of the pentanoic acid chain, making it versatile for various applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5-(1,2,4-triazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C7H11N3O2/c11-7(12)3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2,(H,11,12) |
Clé InChI |
YMSVJOHEYYIVBL-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


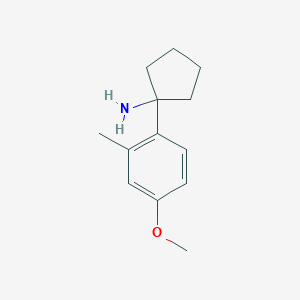

![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
